molecular formula C9H15N3 B1453241 3-(1-methyl-1H-pyrazol-5-yl)piperidine CAS No. 1251925-05-9

3-(1-methyl-1H-pyrazol-5-yl)piperidine

Cat. No. B1453241
M. Wt: 165.24 g/mol
InChI Key: KFLUIGJBFHESJJ-UHFFFAOYSA-N
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Description

“3-(1-methyl-1H-pyrazol-5-yl)piperidine” is a compound that contains a pyrazole nucleus, which is a five-membered heterocycle . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Molecular Structure Analysis

The molecular structure of “3-(1-methyl-1H-pyrazol-5-yl)piperidine” consists of a piperidine ring attached to a 1-methyl-1H-pyrazol-5-yl group . The InChI code for this compound is 1S/C9H15N3.ClH/c1-7-5-9(12-11-7)8-3-2-4-10-6-8;/h5,8,10H,2-4,6H2,1H3,(H,11,12);1H .

Scientific Research Applications

Chemical Structural Studies

The title compound, tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, forms a significant dihedral angle between the pyrazole and piperidine rings, indicating its unique structural orientation, which could have implications in its chemical reactivity and interaction with biological molecules (D. Richter et al., 2009).

Synthesis of Novel Heterocyclic Compounds

Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized as novel heterocyclic amino acids. These compounds have potential use as building blocks in pharmaceutical research and drug development due to their regioselective synthesis and structural versatility (Gita Matulevičiūtė et al., 2021).

Antagonistic Activity on Cannabinoid Receptors

Compounds with the 3-(1-methyl-1H-pyrazol-5-yl)piperidine structure have been identified as potent antagonists for the CB1 cannabinoid receptor. These compounds are useful in characterizing cannabinoid receptor binding sites and could potentially be used to antagonize the harmful side effects of cannabinoids and cannabimimetic agents (R. Lan et al., 1999).

Antibacterial and Biofilm Inhibition Activities

Novel bis(pyrazole-benzofuran) hybrids, incorporating piperazine linkers and 3-(1-methyl-1H-pyrazol-5-yl)piperidine structures, have shown potent antibacterial efficacy against various bacterial strains. These compounds also demonstrate significant biofilm inhibition activities, indicating their potential in addressing bacterial resistance and biofilm-related infections (Ahmed E. M. Mekky & S. Sanad, 2020).

properties

IUPAC Name

3-(2-methylpyrazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-9(4-6-11-12)8-3-2-5-10-7-8/h4,6,8,10H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLUIGJBFHESJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-5-yl)piperidine

CAS RN

1251925-05-9
Record name 3-(1-methyl-1H-pyrazol-5-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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